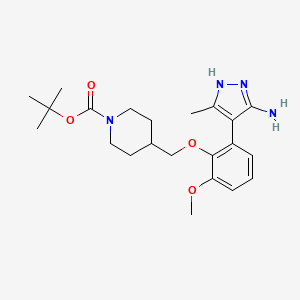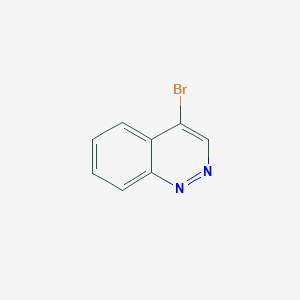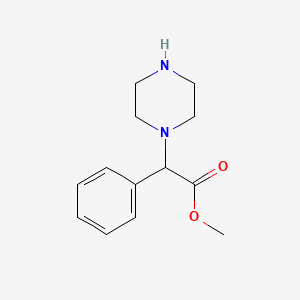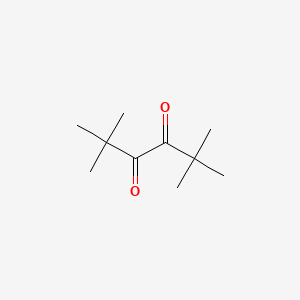
2,2,5,5-tetramethylhexane-3,4-dione
Übersicht
Beschreibung
2,2,5,5-tetramethylhexane-3,4-dione is an organic compound with the molecular formula C₁₀H₁₈O₂. It is a diketone, meaning it contains two ketone groups. This compound is known for its unique structure, where the ketone groups are positioned at the 3rd and 4th carbon atoms, and the 2nd and 5th carbon atoms are substituted with methyl groups. This structure imparts specific chemical properties and reactivity to the compound .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,5,5-tetramethylhexane-3,4-dione typically involves the reaction of pivalic acid derivatives with suitable reagents. One common method involves the use of pivalic acid esters and pinacolone under controlled conditions. The reaction is carried out in the presence of a base such as potassium tert-butoxide in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and conditions but utilizes industrial reactors and continuous flow systems to ensure efficiency and yield .
Analyse Chemischer Reaktionen
Types of Reactions
2,2,5,5-tetramethylhexane-3,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids.
Reduction: Reduction reactions can convert the diketone to diols.
Substitution: The methyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Halogenation reactions can be carried out using halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
2,2,5,5-tetramethylhexane-3,4-dione has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2,2,5,5-tetramethylhexane-3,4-dione involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic processes. The diketone structure allows it to act as a ligand, coordinating with metal centers and facilitating various chemical transformations .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2,6,6-Tetramethyl-3,5-heptanedione: Another diketone with a similar structure but different carbon chain length.
2,2,4,4-Tetramethyl-3-pentanone: A ketone with a similar substitution pattern but only one ketone group.
Uniqueness
2,2,5,5-tetramethylhexane-3,4-dione is unique due to its specific substitution pattern and the presence of two ketone groups. This structure imparts distinct reactivity and makes it a valuable compound in various chemical processes .
Eigenschaften
CAS-Nummer |
4388-88-9 |
|---|---|
Molekularformel |
C10H18O2 |
Molekulargewicht |
170.25 g/mol |
IUPAC-Name |
2,2,5,5-tetramethylhexane-3,4-dione |
InChI |
InChI=1S/C10H18O2/c1-9(2,3)7(11)8(12)10(4,5)6/h1-6H3 |
InChI-Schlüssel |
HYUPEESAUWXGDW-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C(=O)C(=O)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)C(=O)C(=O)C(C)(C)C |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details













Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-ethyl-7-methyl-3H-Imidazo[4,5-b]pyridine](/img/structure/B8793143.png)

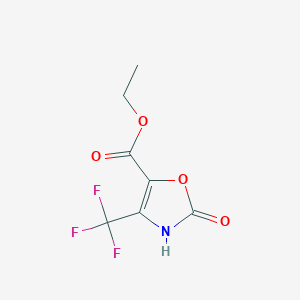

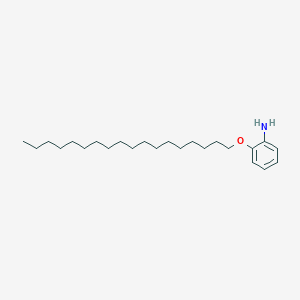
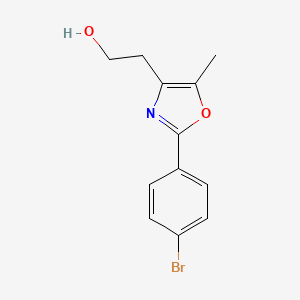

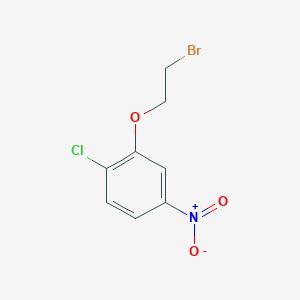
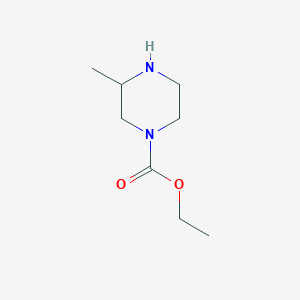
![3-Benzyl-3-azabicyclo[3.2.1]octan-6-ol](/img/structure/B8793230.png)
